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Compound of Interest

Compound Name: Cyanidin 3,5-diglucoside

Cat. No.: B190879 Get Quote

A comprehensive analysis of scientific literature reveals significant variations in the content of

Cyanidin 3,5-diglucoside, a prominent anthocyanin, across different cultivars of artichoke,

pomegranate, and elderberry. This guide synthesizes quantitative data from key studies, details

the experimental protocols for its measurement, and provides a visual representation of the

analytical workflow, offering a valuable resource for researchers, scientists, and professionals

in drug development.

Quantitative Comparison of Cyanidin 3,5-
diglucoside Content
The concentration of Cyanidin 3,5-diglucoside varies considerably not only between different

plant species but also among their specific cultivars. The following table summarizes the

quantitative data extracted from peer-reviewed studies, providing a clear comparison of this

bioactive compound in selected cultivars.
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Plant Species Cultivar Plant Part
Cyanidin 3,5-
diglucoside
Content

Reference

Artichoke

(Cynara

scolymus L.)

'Spinoso sardo' Violet Petals
8.8 mg/kg dry

mass

Schütz et al.,

2006

'Violetto di

Toscana'
Violet Petals

12.0 mg/kg dry

mass

Schütz et al.,

2006

'Buette' Violet Petals
1.1 mg/kg dry

mass

Schütz et al.,

2006

'Poivrade' Violet Petals
1.5 mg/kg dry

mass

Schütz et al.,

2006

Pomegranate

(Punica

granatum L.)

'Mollar de Elche'

(ME5)
Juice

Predominant in

early maturation
Gil et al., 1996

'Mollar de Elche'

(ME17)
Juice

Predominant in

early maturation
Gil et al., 1996

'Mollar de Elche'

(MO6)
Juice

Predominant in

early maturation
Gil et al., 1996

'Mollar de Elche'

(MA4)
Juice

Predominant in

early maturation
Gil et al., 1996

Elderberry

(Sambucus nigra

subsp.

canadensis)

'Adams' Juice 1.83 µg/mL
Dwikarina et al.,

2025

'Barry' Juice 1.95 µg/mL
Dwikarina et al.,

2025

'Bob Gordon' Juice 2.50 µg/mL
Dwikarina et al.,

2025

'Goodbarn' Juice 1.48 µg/mL
Dwikarina et al.,

2025
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'Marge' Juice 1.88 µg/mL
Dwikarina et al.,

2025

'Pocahontas' Juice 1.34 µg/mL
Dwikarina et al.,

2025

'Ranch' Juice 1.97 µg/mL
Dwikarina et al.,

2025

'Scotia' Juice 1.58 µg/mL
Dwikarina et al.,

2025

'Victoria' Juice 1.76 µg/mL
Dwikarina et al.,

2025

'Wyldewood' Juice 1.89 µg/mL
Dwikarina et al.,

2025

'York' Juice 1.51 µg/mL
Dwikarina et al.,

2025

Note: The study on pomegranate cultivars indicated that Cyanidin 3,5-diglucoside was a

major anthocyanin during the initial stages of fruit maturation, with its concentration decreasing

as the fruit ripened. Specific quantitative values for the early stages were not provided in the

available text.

Experimental Protocols
The methodologies employed for the extraction and quantification of Cyanidin 3,5-diglucoside
are crucial for the reproducibility and comparison of results. The following are detailed protocols

from the cited studies.

Artichoke Cultivars (Schütz et al., 2006)
1. Sample Preparation:

Violet petals from artichoke florescences were frozen in liquid nitrogen and lyophilized

(freeze-dried).

The lyophilized petals were ground into a fine powder.
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Samples were stored at -18°C until analysis.

2. Extraction:

0.5 g of the pulverized flower leaves were weighed into Erlenmeyer flasks.

Extraction was performed with 100 mL of 70% (v/v) aqueous acetone containing 0.01% (v/v)

trifluoroacetic acid (TFA) for 1 hour with stirring at 4°C.

The extract was centrifuged at 4,000 rpm for 5 minutes.

The plant material was re-extracted twice more with 100 mL of the acetone mixture for 45

and 30 minutes, respectively.

The organic solvent from the combined supernatants was removed under reduced pressure

at ambient temperature.

The pH of the remaining aqueous phase was adjusted to 1.5 with TFA.

Non-anthocyanin phenolics were removed by extraction with ethyl acetate (3 x 50 mL).

3. Quantification:

High-Performance Liquid Chromatography (HPLC) coupled with a diode-array detector

(DAD) was used for quantification.

The system was calibrated using an external standard of Cyanidin 3,5-diglucoside
chloride.

Peak areas were correlated with concentrations based on the calibration curve.

Pomegranate Cultivars (Gil et al., 1996)
1. Sample Preparation:

Juice was extracted from the pomegranate arils using a liquefier.

The juice was then centrifuged for 20 minutes at 14,000 rpm.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b190879?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The supernatant was collected and frozen at -20°C until analysis.

2. Quantification:

Analysis was performed using a High-Performance Liquid Chromatograph (HPLC).

The mobile phase consisted of a gradient of water and formic acid (19:1) (solution A) and

methanol (solution B).

Detection was carried out at a wavelength of 520 nm with an injection flow of 1 ml/min.

Elderberry Cultivars (Dwikarina et al., 2025)
1. Sample Preparation:

Juice samples were directly used for analysis.

2. Quantification:

An Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-

MS/MS) system was used.

Separation was achieved using a linear gradient of 0.01% formic acid in water (A) and 0.01%

formic acid in 100% acetonitrile (B).

The MS/MS system was operated using electrospray ionization (ESI) in positive ionization

mode.

Quantification was performed in the multi-reaction monitoring (MRM) mode, with optimized

parameters for Cyanidin 3,5-diglucoside.

Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the analysis of Cyanidin 3,5-
diglucoside from plant materials, based on the common steps identified in the referenced

methodologies.
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Generalized workflow for Cyanidin 3,5-diglucoside analysis.
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Signaling Pathways
While this document focuses on the comparative content of Cyanidin 3,5-diglucoside, it is

important to note that its biosynthesis is part of the broader flavonoid and anthocyanin

pathways in plants. The core pathway involves the conversion of phenylalanine through a

series of enzymatic steps to produce the anthocyanidin core (cyanidin), which is then

glycosylated by UDP-glucose dependent glycosyltransferases to form Cyanidin 3,5-
diglucoside.
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Simplified anthocyanin biosynthesis pathway leading to Cyanidin 3,5-diglucoside.
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To cite this document: BenchChem. [Comparative Analysis of Cyanidin 3,5-diglucoside
Content in Diverse Plant Cultivars]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190879#comparative-analysis-of-cyanidin-3-5-
diglucoside-content-in-different-cultivars]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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